2,4-Dichloro-6-nitrophenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-nitrophenyl prop-2-enoate is an organic compound characterized by the presence of both nitro and chloro substituents on a phenyl ring, along with a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-nitrophenyl prop-2-enoate typically involves the nitration of 2,4-dichlorophenyl prop-2-enoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-nitrophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-nitrophenyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloro groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitrophenyl prop-2-enoate involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The pathways involved depend on the specific conditions and reagents used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-nitrophenol
- 2,4-Dichloro-5-nitrophenyl prop-2-enoate
- 2,4-Dichloro-3-nitrophenyl prop-2-enoate
Comparison
2,4-Dichloro-6-nitrophenyl prop-2-enoate is unique due to the specific positioning of the nitro and chloro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the electronic and steric effects of the substituents.
Properties
CAS No. |
64205-23-8 |
---|---|
Molecular Formula |
C9H5Cl2NO4 |
Molecular Weight |
262.04 g/mol |
IUPAC Name |
(2,4-dichloro-6-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(11)3-5(10)4-7(9)12(14)15/h2-4H,1H2 |
InChI Key |
SPWUNCHYKOUVCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.